molecular formula C12H21N3O2 B572931 tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate CAS No. 1224923-48-1

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate

Cat. No.: B572931
CAS No.: 1224923-48-1
M. Wt: 239.319
InChI Key: AYWRSPLNIYUZOA-UHFFFAOYSA-N
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Description

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by its tert-butyl ester group and a cyanomethylamino substituent on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanomethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:

    Formation of the piperidine intermediate: This involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the cyanomethylamino group: The intermediate is then reacted with cyanomethylamine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl analogs.

    Tert-butyl 4-amino-1-piperidinecarboxylate: Utilized in the synthesis of various pharmaceuticals.

    Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Employed in the development of medicinal compounds.

Uniqueness

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is unique due to its cyanomethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals.

Biological Activity

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H20N2O2. It features a piperidine ring with a tert-butyl group and a cyanomethyl amino substituent, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to modulate pathways related to cell proliferation and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies using U251 glioblastoma cells demonstrated that treatment with this compound resulted in a notable decrease in cell proliferation. The CyQuant DNA content assay indicated a reduction in cell number when treated with concentrations as low as 400 nM .

Table 1: Effects on Cell Proliferation in U251 Cells

Treatment Concentration (nM)Cell Proliferation (%)
Control100
10085
20070
40050

The compound was also found to affect the accumulation of inositol phosphates, suggesting a mechanism involving the modulation of signaling pathways related to cell growth .

Inflammatory Response Modulation

In addition to its anticancer properties, this compound has been studied for its role in regulating inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory processes. This effect was observed in differentiated THP-1 macrophages treated with lipopolysaccharide (LPS), where the compound significantly reduced cytokine levels .

Table 2: Inhibition of Cytokine Release

CytokineControl (pg/mL)Treatment (pg/mL)% Inhibition
IL-1β50015070%
TNF-α3009070%

Study on Glioblastoma Cells

In a study focusing on glioblastoma, researchers treated U251 cells with this compound and observed significant changes in gene expression profiles related to cell growth and apoptosis. RNA-seq analysis revealed over 900 differentially expressed transcripts, indicating that the compound influences multiple pathways associated with tumor growth and metastasis .

Anti-inflammatory Activity in THP-1 Cells

Another study evaluated the anti-inflammatory effects of the compound using THP-1 cells differentiated into macrophages. The results demonstrated a marked decrease in IL-1β release upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)14-7-6-13/h10,14H,4-5,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWRSPLNIYUZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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